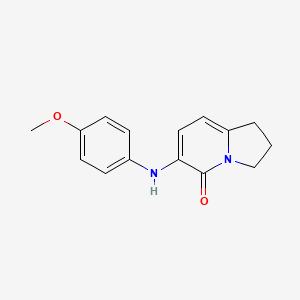![molecular formula C15H27BO2 B11861278 (trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico es un derivado del ácido borónico con una estructura única que presenta un grupo propilo y una unidad biciclohexánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación del núcleo biciclohexano, que se puede lograr mediante la hidrogenación de derivados del ciclohexeno.
Formación del ácido borónico: El paso final implica la formación del grupo ácido borónico, que se puede lograr mediante la reacción del éster de boronato correspondiente con una fuente de boro adecuada, como el tribromuro de boro.
Métodos de producción industrial
La producción industrial del ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza, incluido el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de ácido borónico.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido borónico en ésteres de boronato.
Sustitución: El grupo ácido borónico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura, formando enlaces carbono-carbono con haluros de arilo o vinilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los catalizadores de paladio y las bases como el carbonato de potasio se emplean típicamente en reacciones de Suzuki-Miyaura.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de ácido borónico, ésteres de boronato y productos acoplados de reacciones de acoplamiento cruzado.
Aplicaciones Científicas De Investigación
Química
En química, el ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico se utiliza como un bloque de construcción en la síntesis orgánica. Su capacidad para sufrir reacciones de acoplamiento cruzado lo hace valioso para la construcción de arquitecturas moleculares complejas.
Biología
El compuesto tiene aplicaciones potenciales en la investigación biológica, particularmente en el desarrollo de fármacos que contienen boro. Los ácidos borónicos son conocidos por inhibir las proteasas de serina, lo que los hace útiles en la química medicinal.
Medicina
En medicina, los derivados del ácido borónico se exploran por su potencial como inhibidores enzimáticos y agentes anticancerígenos. La estructura única del ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico puede ofrecer ventajas en el diseño de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de materiales avanzados, incluidos polímeros y cristales líquidos. Su grupo ácido borónico permite la funcionalización y la incorporación en varios materiales.
Mecanismo De Acción
El mecanismo de acción del ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico implica su interacción con los objetivos moleculares a través de su grupo ácido borónico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, convirtiéndolo en una herramienta versátil en la biología química y la química medicinal.
Comparación Con Compuestos Similares
Compuestos similares
- (trans,trans)-4'-Propil-[1,1'-bi(ciclohexano)]-4-ol
- 4-(trans-4-Pentilciclohexil)fenil (trans,trans)-4'-Propil-[1,1'-bi(ciclohexano)]-4-carboxilato
- (Trans,trans)-4'-propil-[1,1'-bi(ciclohexano)]-4-ácido carboxílico 4-(trans-4-pentilciclohexil)fenil éster
Unicidad
Lo que distingue al ácido (trans-4'-Propil-[1,1'-bi(ciclohexano)]-1-en-2-il)borónico de compuestos similares es su combinación única de un grupo ácido borónico con una estructura biciclohexánica.
Propiedades
Fórmula molecular |
C15H27BO2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
[2-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h12-13,17-18H,2-11H2,1H3 |
Clave InChI |
IJZWLLTVNCCMFP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(CCCC1)C2CCC(CC2)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)

![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)




![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)
![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)

